molecular formula C17H15BrN2O3 B11930912 Lenalidomide-acetylene-Br

Lenalidomide-acetylene-Br

カタログ番号: B11930912
分子量: 375.2 g/mol
InChIキー: ZILZKVZXYARDOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lenalidomide-acetylene-Br is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a derivative of thalidomide and is used primarily in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of an acetylene and bromine group to lenalidomide potentially enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of lenalidomide-acetylene-Br typically involves the bromination of lenalidomide followed by the introduction of an acetylene group. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride. The acetylene group can be introduced via a Sonogashira coupling reaction using palladium catalysts and copper co-catalysts in an inert atmosphere .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for bromination and coupling reactions to ensure consistent product quality and yield. Green chemistry principles, such as using less hazardous solvents and reagents, would also be considered to minimize environmental impact .

化学反応の分析

Types of Reactions: Lenalidomide-acetylene-Br can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Lenalidomide-acetylene-Br has a wide range of applications in scientific research:

作用機序

Lenalidomide-acetylene-Br exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells. The addition of the acetylene and bromine groups may enhance the binding affinity and specificity of the compound for its molecular targets .

類似化合物との比較

特性

分子式

C17H15BrN2O3

分子量

375.2 g/mol

IUPAC名

3-[7-(4-bromobut-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C17H15BrN2O3/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22/h3,5-6,14H,2,7-10H2,(H,19,21,22)

InChIキー

ZILZKVZXYARDOJ-UHFFFAOYSA-N

正規SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCBr

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。